molecular formula C12H23BF4N2 B1245562 1-Methyl-3-octylimidazolium tetrafluoroborate CAS No. 244193-52-0

1-Methyl-3-octylimidazolium tetrafluoroborate

Cat. No. B1245562
M. Wt: 282.13 g/mol
InChI Key: GXZCAMSPWNHTAE-UHFFFAOYSA-N
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Description

1-Methyl-3-octylimidazolium tetrafluoroborate is an ionic liquid . It is used as a reaction medium in green chemistry and as a novel electrolyte in electrochemical devices .


Molecular Structure Analysis

The molecular formula of 1-Methyl-3-octylimidazolium tetrafluoroborate is C12H23BF4N2 . The molecular weight is 282.13 .


Physical And Chemical Properties Analysis

1-Methyl-3-octylimidazolium tetrafluoroborate is a liquid at 20°C . It has a density of 1.12 g/mL at 20°C , a viscosity of 422 stokes , and a conductivity of 0.43 mS/cm . It has an electrochemical window of 6.0 V .

Scientific Research Applications

Anti-Cancer Activity

Specific Scientific Field

Pharmacology and oncology.

Summary

Recent studies have explored the anti-cancer properties of imidazolium-based ionic liquids, including 1-Methyl-3-octylimidazolium tetrafluoroborate. These investigations involve in vitro testing against human tumor cell lines.

Experimental Procedures

Researchers assess cytotoxicity and anti-proliferative effects using cell viability assays. Structure-activity relationship (SAR) studies examine the impact of alkyl chain length on anti-cancer activity.

Results

Preliminary SAR data suggest that the compound’s alkyl substitution at the N-3 position influences its anti-cancer potential . Further research is needed to elucidate its mechanism of action.

Safety And Hazards

1-Methyl-3-octylimidazolium tetrafluoroborate can cause skin irritation and serious eye irritation . It is recommended to wear protective clothing and avoid inhalation of vapor, skin or eye contact . Contaminated clothing should be removed and washed before being reused .

Future Directions

1-Methyl-3-octylimidazolium tetrafluoroborate is being studied for its potential use in various applications. For example, it has been examined in mixtures with methanol, acetonitrile, and dimethyl sulfoxide, which could have implications for its future use in these or similar systems .

properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.BF4/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)5/h10-12H,3-9H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCAMSPWNHTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047943
Record name 1-Methyl-3-octylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-octylimidazolium tetrafluoroborate

CAS RN

244193-52-0
Record name 1-Methyl-3-octylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-n-octylimidazolium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Methyl-3-octylimidazolium tetrafluoroborate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4QK72MMQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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